![molecular formula C11H22N2 B1473578 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrol CAS No. 2097978-17-9](/img/structure/B1473578.png)
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrol
Übersicht
Beschreibung
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verwendung in der Synthese von Indolderivaten
Indolderivate sind von Bedeutung in Naturprodukten und Medikamenten. Sie spielen eine entscheidende Rolle in der Zellbiologie und werden als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper eingesetzt . Die Verbindung „1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrol“ könnte möglicherweise bei der Synthese dieser Indolderivate verwendet werden.
Verwendung in Pyrrol-basierten Therapeutika
Die Pyrrol-Untereinheit hat vielfältige Anwendungen in therapeutisch aktiven Verbindungen, darunter Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und viele mehr . Aufgrund seiner Pyrrolstruktur könnte „this compound“ möglicherweise bei der Entwicklung dieser Therapeutika verwendet werden.
Verwendung in organokatalysierten asymmetrischen Transformationen
Im Bereich der organischen Chemie wurden Pyrrolonderivate in organokatalysierten asymmetrischen Transformationen eingesetzt . Aufgrund seiner Struktur könnte „this compound“ möglicherweise in ähnlichen Anwendungen verwendet werden.
Verwendung beim Aufbau von Dihydropyrano
Es wurde berichtet, dass die Verbindung „this compound“ beim Aufbau von Dihydropyrano verwendet wurde . Dies deutet auf potenzielle Anwendungen bei der Synthese komplexer organischer Moleküle hin.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, pyrrole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological pathways . For instance, they can influence oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceasome, and DNA repair .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions involves the binding of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Furthermore, 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity. Additionally, 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can activate transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in changes in gene expression that regulate immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At high doses, 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can induce toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in biological activity up to a certain concentration, beyond which toxic effects become apparent .
Metabolic Pathways
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can bind to 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole, influencing its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a crucial role in directing 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole to these compartments, thereby influencing its biological activity .
Eigenschaften
IUPAC Name |
3-tert-butyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)10-9-7-13(4)6-8(9)5-12-10/h8-10,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABNGNWKVASBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2CN(CC2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


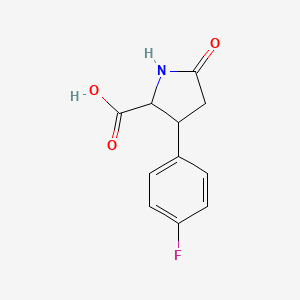
![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
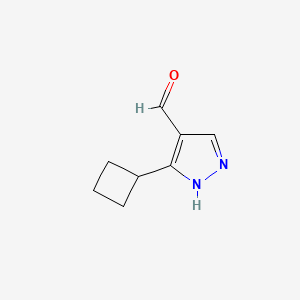
![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)
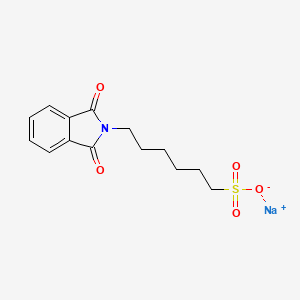

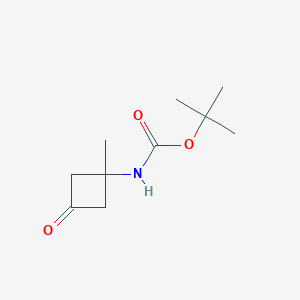
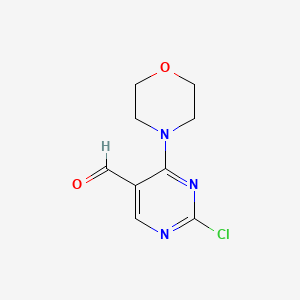
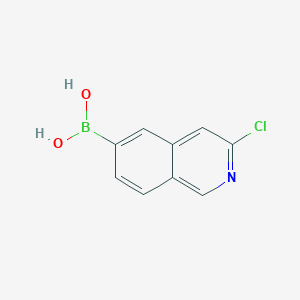
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl](/img/structure/B1473509.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
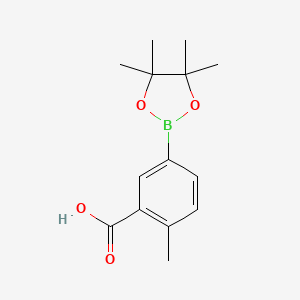
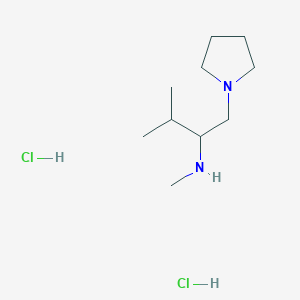
amine](/img/structure/B1473518.png)
